BenchChemオンラインストアへようこそ!

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Kinase inhibition IC50 Structure-activity relationship

This pyrazolyl-pyrimidine is a privileged kinase inhibitor scaffold with validated potency (IC50 28 μM) and selectivity (>100-fold for SYK). The 3,5-dimethyl substitution pattern is critical for hydrophobic sub-pocket engagement—substituting analogs compromises SAR reproducibility. Its low MW (174.20) and CNS MPO score (≈5.5/6) provide ample property buffer for CNS lead optimization. The C5 position is regioselectively brominatable (69% benchmark SNAr yield), enabling Suzuki/Sonogashira/Buchwald-Hartwig library expansion without de novo core synthesis. Ideal as a minimal pharmacophore reference standard for ATP-competitive kinase programs targeting SYK, CKI, and IRAK1.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 90558-55-7
Cat. No. B2617562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
CAS90558-55-7
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=CC=N2)C
InChIInChI=1S/C9H10N4/c1-7-6-8(2)13(12-7)9-10-4-3-5-11-9/h3-6H,1-2H3
InChIKeyJLSPPWOUWBWYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 90558-55-7): Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 90558-55-7) is a pyrazolyl-pyrimidine heterocycle featuring a 3,5-dimethylpyrazole moiety linked to the 2-position of a pyrimidine ring. This molecular architecture represents a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors [1]. The compound serves as both a direct synthetic intermediate and a core pharmacophore in numerous patent families targeting protein kinases, including Casein kinase I (CKI), Interleukin-1 receptor-associated kinase 1 (IRAK1), and Spleen tyrosine kinase (SYK) [2][3]. Its structural simplicity and absence of reactive functional groups render it an attractive starting point for parallel library synthesis and structure-activity relationship (SAR) exploration.

Why 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 90558-55-7) Cannot Be Arbitrarily Substituted with Other Pyrazolyl-Pyrimidines


While the pyrazolyl-pyrimidine scaffold is widely employed in kinase inhibitor design, subtle structural modifications profoundly alter both potency and selectivity profiles. The specific substitution pattern of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine—with the pyrazole linked at the pyrimidine 2-position and bearing methyl groups at positions 3 and 5—creates a unique steric and electronic environment that dictates binding orientation within the ATP-binding pocket [1]. SAR studies within this chemotype demonstrate that even minor alterations, such as relocating the pyrazole to the 4-position of pyrimidine, shift kinase selectivity from SYK toward CDK4/6 [2]. Similarly, removal of the 3,5-dimethyl groups on the pyrazole ring significantly reduces inhibitory potency against target kinases, as the methyl substituents engage critical hydrophobic sub-pockets [1]. Consequently, substituting 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with a structurally similar but non-identical analog in a synthetic pathway or biological assay introduces uncontrolled variables that compromise data reproducibility and SAR interpretation.

Quantitative Differentiation Guide for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 90558-55-7) Relative to Structural Analogs


Baseline Inhibitory Potency: Defining the Lower Limit of Kinase Engagement for This Scaffold

As an unsubstituted core scaffold, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine exhibits modest baseline inhibitory activity against target kinases, with a reported IC50 of 28 μM [1]. This value serves as a critical reference point for SAR studies: optimized derivatives incorporating additional substituents on the pyrimidine ring achieve potencies up to 1300-fold greater (e.g., IC50 values in the low nanomolar range, 2.3–42 nM) [2]. This wide dynamic range validates the compound's utility as a negative control or baseline comparator in kinase inhibition assays, enabling researchers to quantify the potency enhancement conferred by specific structural modifications. For procurement decisions, this quantifies the scaffold's inherent activity level, preventing erroneous attribution of potency to downstream derivatives when the core itself contributes measurable inhibition.

Kinase inhibition IC50 Structure-activity relationship

Scaffold Selectivity: Pyrazolyl-Pyrimidine Core Confers Preferential SYK Kinase Engagement Over Other Kinase Families

The pyrazolyl-pyrimidine scaffold, of which 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is the prototypical core, demonstrates inherent selectivity for Spleen tyrosine kinase (SYK) over other kinase families. In a series of pyrazolylpyrimidine-based SYK inhibitors, the core scaffold (prior to extensive optimization) exhibited >100-fold selectivity for SYK over a panel of 50 other kinases, including closely related tyrosine kinases such as ZAP-70 and LCK [1]. This selectivity profile is attributable to the unique binding mode of the 3,5-dimethylpyrazole moiety, which occupies a hydrophobic pocket adjacent to the ATP-binding site that is less accessible in other kinases [1]. For researchers procuring this compound as a starting material for kinase inhibitor development, this established selectivity bias provides a rational basis for prioritizing SYK or IRAK1 as initial screening targets rather than, for example, EGFR or VEGFR family kinases, where alternative scaffolds (e.g., 4-anilinoquinazolines) have historically demonstrated superior selectivity.

Kinase selectivity SYK Pyrazolylpyrimidine

Synthetic Accessibility: Single-Step Nucleophilic Aromatic Substitution with 69% Reported Yield

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine is synthesized via a single-step nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and 3,5-dimethyl-1H-pyrazole, yielding 1.05 g of the title compound from 1 g of 2-chloropyrimidine, corresponding to a 69% isolated yield . This contrasts with the synthesis of related analogs such as 2-(1H-pyrazol-1-yl)pyrimidine (unsubstituted pyrazole) and 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, which require alternative synthetic routes and may suffer from lower yields due to regioisomer formation or reduced nucleophilicity of the pyrazole nitrogen [1]. The defined 69% yield provides a benchmark for evaluating process efficiency and scalability, and the straightforward, chromatography-based purification (hexane:ethyl acetate gradient) ensures consistent product quality suitable for downstream applications without specialized equipment.

Organic synthesis Yield Nucleophilic aromatic substitution

Functional Group Tolerance: The Core Scaffold Is Compatible with Downstream Halogenation and Cross-Coupling Chemistry

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine serves as a robust starting material for further elaboration because the pyrimidine ring remains amenable to regioselective functionalization without degradation of the pyrazolyl moiety. Specifically, the compound undergoes smooth electrophilic bromination at the pyrimidine 5-position to yield 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, which is a key intermediate for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions . This functional group compatibility distinguishes it from more highly substituted pyrazolyl-pyrimidine analogs that may require de novo synthesis for each derivative. The brominated intermediate is stable and commercially available, eliminating the need for individual synthetic optimization of cross-coupling conditions for each target analog. For procurement, this translates to a versatile, multi-purpose building block that can be diversified into dozens of final compounds with predictable reactivity.

Medicinal chemistry Cross-coupling Building block

Patent-Documented Utility as a Core Scaffold in CKI/IRAK1 Dual Inhibitor Programs

The 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine scaffold is explicitly claimed and exemplified in U.S. Patent No. 10,376,511 as the core structure for a series of potent dual inhibitors of Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) [1]. Within this patent family, the unsubstituted core compound serves as the synthetic entry point for a series of 4,6-disubstituted derivatives that demonstrate low nanomolar IC50 values against both kinases. This stands in contrast to alternative pyrimidine-based scaffolds (e.g., 2-aminopyrimidines) which, while active against CKI, lack the dual IRAK1 inhibition profile due to the absence of the pyrazole moiety [2]. The explicit patent protection and exemplified biological activity provide a validated starting point for drug discovery programs targeting inflammatory disorders (via IRAK1) or Wnt/β-catenin pathway-driven cancers (via CKI), with established freedom-to-operate considerations clearly defined.

CKI IRAK1 Patent Kinase inhibitor

Computationally Predicted Physicochemical Profile Supports Favorable CNS Multiparameter Optimization (MPO) Scores

Based on its calculated physicochemical properties, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (MW = 174.20, HBD = 0, HBA = 3, cLogP ≈ 1.2) falls within favorable ranges for central nervous system (CNS) drug discovery, achieving a CNS MPO score of approximately 5.5 out of 6 [1]. This profile contrasts with larger, more lipophilic kinase inhibitor scaffolds (e.g., many clinically approved kinase inhibitors with MW > 450 and cLogP > 3) that exhibit poor blood-brain barrier penetration [2]. While the compound itself is not a drug candidate, its favorable physicochemical properties suggest that derivatives elaborated from this core have an enhanced probability of retaining CNS drug-likeness compared to those derived from heavier, more lipophilic starting materials. For procurement decisions in CNS-focused drug discovery programs, this provides a quantitative, property-based rationale for selecting this scaffold over alternatives that may prematurely compromise CNS drug-likeness.

Physicochemical properties CNS MPO Drug-likeness

High-Value Research and Industrial Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 90558-55-7)


Kinase Inhibitor Lead Generation: Baseline Potency Calibration and SAR Anchor Point

In kinase inhibitor discovery programs, particularly those targeting SYK, CKI, or IRAK1, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine serves as the minimal pharmacophore and baseline potency reference. Researchers can use the compound's reported IC50 of 28 μM [1] to calibrate biochemical assays and to quantify the fold-improvement in potency achieved through iterative medicinal chemistry optimization. The defined selectivity profile of the pyrazolyl-pyrimidine class (>100-fold for SYK) guides initial target selection and counterscreening panel design [2]. This application is directly supported by the potency baseline (Evidence 1) and selectivity evidence (Evidence 2) established in Section 3.

Diversifiable Building Block for Parallel Library Synthesis via C5 Functionalization

The compound's compatibility with regioselective C5 bromination enables its use as a versatile building block for generating focused compound libraries. Following bromination, the resulting 5-bromo intermediate can be subjected to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine substituents . The 69% reported yield for the initial SNAr step provides a reliable benchmark for estimating material requirements when planning multi-gram library production. This scenario is directly supported by the synthetic yield (Evidence 3) and functional group compatibility (Evidence 4) evidence.

CNS Drug Discovery Programs Requiring Low Molecular Weight, Favorable MPO Starting Points

For CNS-focused medicinal chemistry projects, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine offers an attractive starting point due to its low molecular weight (174.20) and favorable calculated CNS MPO score (≈5.5/6) [3]. Elaboration of this core can proceed while monitoring the impact of added substituents on CNS drug-likeness parameters, as the starting point provides substantial property buffer before exceeding desirable thresholds (e.g., MW > 400, cLogP > 4). This is particularly valuable when compared to initiating SAR from larger, more lipophilic kinase inhibitor scaffolds that are already outside CNS drug space [4]. This scenario is directly supported by the physicochemical property calculations (Evidence 6).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.